![molecular formula C7H12O3 B14336426 Acetic acid, [(3-methyl-3-butenyl)oxy]- CAS No. 95123-48-1](/img/structure/B14336426.png)
Acetic acid, [(3-methyl-3-butenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(3-methyl-3-butenyl)oxy]-, also known as 3-Methyl-3-butenyl acetate, is an organic compound with the molecular formula C7H12O2. It is an ester formed from acetic acid and 3-methyl-3-buten-1-ol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(3-methyl-3-butenyl)oxy]- typically involves the esterification reaction between acetic acid and 3-methyl-3-buten-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
CH3COOH+CH2=C(CH3)CH2CH2OH→CH3COOCH2C(CH3)=CH2+H2O
Industrial Production Methods
Industrial production of acetic acid, [(3-methyl-3-butenyl)oxy]- follows a similar esterification process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst and controlled temperature conditions are crucial for the industrial synthesis of this ester .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [(3-methyl-3-butenyl)oxy]- undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and 3-methyl-3-buten-1-ol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Acetic acid and 3-methyl-3-buten-1-ol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Acetic acid, [(3-methyl-3-butenyl)oxy]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Widely used in the flavor and fragrance industry due to its pleasant odor
Mécanisme D'action
The mechanism of action of acetic acid, [(3-methyl-3-butenyl)oxy]- involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release acetic acid and 3-methyl-3-buten-1-ol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of enzymes that catalyze these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: An ester with a similar structure and odor profile.
Propyl acetate: Used in the flavor and fragrance industry, similar to acetic acid, [(3-methyl-3-butenyl)oxy]-.
Uniqueness
Acetic acid, [(3-methyl-3-butenyl)oxy]- is unique due to its specific structure, which imparts a distinct fruity odor. Its synthesis from 3-methyl-3-buten-1-ol also differentiates it from other esters, providing unique properties and applications in various industries .
Propriétés
Numéro CAS |
95123-48-1 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-(3-methylbut-3-enoxy)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-6(2)3-4-10-5-7(8)9/h1,3-5H2,2H3,(H,8,9) |
Clé InChI |
SKNNRFLWLBLWOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


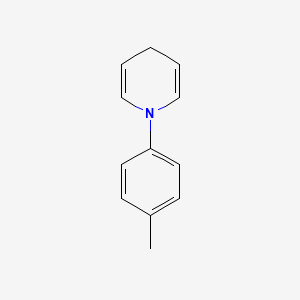
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)

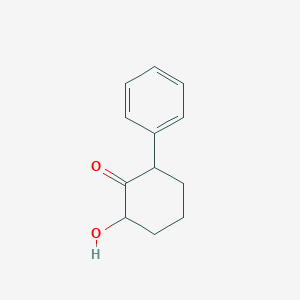

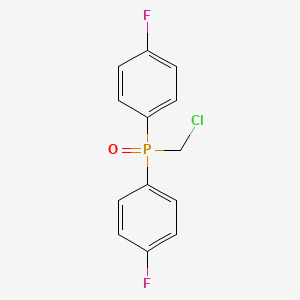
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

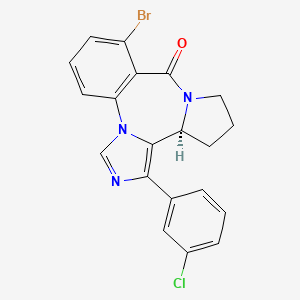
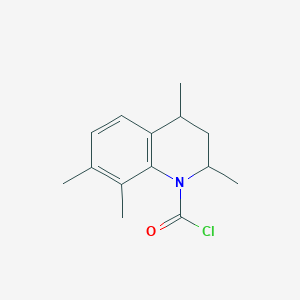
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
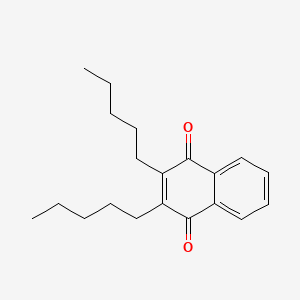
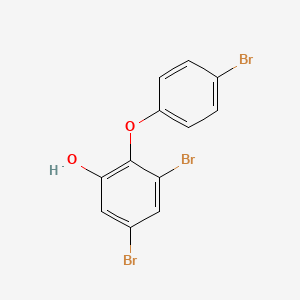
![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
